An In-depth Technical Guide to 2,3-Dichloro-4-methoxypyridine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2,3-Dichloro-4-methoxypyridine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Core Directive: This guide provides a comprehensive technical overview of 2,3-Dichloro-4-methoxypyridine, a halogenated pyridine derivative of interest in synthetic and medicinal chemistry. Eschewing a rigid template, this document is structured to deliver an in-depth understanding of its chemical identity, properties, potential synthetic routes, and its emerging role as a valuable building block in the development of novel therapeutics.
Compound Identification and Core Properties
Chemical Identity:
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Systematic Name: 2,3-Dichloro-4-methoxypyridine
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Structure:
Caption: Chemical structure of 2,3-Dichloro-4-methoxypyridine.
Physicochemical Properties:
| Property | Value | Source |
| Boiling Point | 239.7 °C at 760 mmHg (Predicted) | [3] |
| Density | 1.363 g/cm³ (Predicted) | [3] |
| Refractive Index | 1.537 (Predicted) | [3] |
| Storage | Store in an inert atmosphere at room temperature. | [2] |
Synthesis and Reactivity: A Strategic Overview
While a specific, detailed experimental protocol for the synthesis of 2,3-Dichloro-4-methoxypyridine is not extensively documented in readily available literature, its synthesis can be conceptually approached based on established methodologies for substituted pyridines. The strategic placement of the chloro and methoxy groups dictates the synthetic design, which often involves the manipulation of a pre-existing pyridine core.
Conceptual Synthetic Pathways:
The synthesis of dichlorinated and methoxylated pyridines often involves a series of core reactions, including nitration, chlorination, nucleophilic substitution, and reduction. The reactivity of the pyridine ring is heavily influenced by the nature and position of its substituents. The electron-withdrawing nature of the chlorine atoms and the electron-donating resonance effect of the methoxy group create a unique electronic landscape within the molecule, influencing its reactivity in subsequent transformations.
A plausible synthetic approach could involve the selective methoxylation of a corresponding trichloropyridine precursor. For instance, the synthesis of the isomeric 2,6-dichloro-4-methoxypyridine is achieved by reacting 2,4,6-trichloropyridine with sodium methoxide in DMF.[4][5] A similar nucleophilic aromatic substitution strategy could potentially be adapted for the synthesis of the 2,3-dichloro isomer, provided a suitable starting material is available.
Key Reactivity Insights from Related Compounds:
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Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms on the pyridine ring are susceptible to displacement by nucleophiles. The reactivity of each chlorine atom is influenced by its position relative to the nitrogen atom and the methoxy group. In many substituted pyridines, the chlorine at the 2- or 4-position is more labile.[5]
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Palladium-Catalyzed Cross-Coupling Reactions: The chloro substituents serve as reactive handles for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings.[6][7] This allows for the introduction of a wide range of carbon and heteroatom-based functionalities, making it a valuable intermediate for library synthesis in drug discovery programs. The reactivity in these reactions generally follows the trend I > Br > Cl, often requiring specific ligand systems to facilitate the coupling of chloro-substituted pyridines.[5]
Caption: Key synthetic transformations of 2,3-Dichloro-4-methoxypyridine.
Applications in Drug Discovery and Medicinal Chemistry
The pyridine scaffold is a ubiquitous motif in a vast array of biologically active compounds and approved pharmaceuticals.[8] The specific substitution pattern of 2,3-dichloro-4-methoxypyridine offers a unique combination of electronic and steric properties that can be exploited in the design of novel therapeutic agents.
While specific examples of marketed drugs containing the 2,3-dichloro-4-methoxypyridine core are not prominent, its utility lies in its role as a versatile building block for the synthesis of compound libraries for high-throughput screening and lead optimization.[9][10] The presence of two distinct chlorine atoms allows for sequential and regioselective functionalization, enabling the exploration of chemical space around the pyridine core.
Potential Therapeutic Areas:
The functional group combination in 2,3-dichloro-4-methoxypyridine suggests its potential as an intermediate for compounds targeting a range of diseases. The pyridine core is a known pharmacophore in therapeutic areas including, but not limited to:
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Oncology
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Neuroscience
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Inflammatory Diseases
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Infectious Diseases
The ability to perform diverse chemical modifications on this scaffold allows medicinal chemists to fine-tune the physicochemical properties and biological activity of the resulting molecules to achieve desired therapeutic profiles.
Safety and Handling
Hazard Identification:
2,3-Dichloro-4-methoxypyridine is classified as a hazardous substance. The following hazard and precautionary statements are associated with this compound:
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Hazard Statements:
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Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
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P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
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P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
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P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
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P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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Handling and Storage:
-
Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. In case of inadequate ventilation, use a certified respirator.
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The compound should be stored under an inert atmosphere.[2]
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Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
2,3-Dichloro-4-methoxypyridine is a valuable chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its unique substitution pattern provides multiple reactive sites for the construction of complex molecular architectures. While detailed experimental data for this specific isomer is somewhat limited in the public domain, the known chemistry of related substituted pyridines provides a strong foundation for its application in the synthesis of novel compounds for drug discovery and other chemical industries. As research in these areas continues, the demand for versatile building blocks like 2,3-dichloro-4-methoxypyridine is expected to grow.
References
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Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. (n.d.). Retrieved from [Link]
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The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. (2018). Molecules, 23(11), 2879. Retrieved from [Link]
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Exploring 2-Chloro-4-Methoxypyridine: Properties, Applications, and Manufacturing Insights. (n.d.). Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.
- Google Patents. (n.d.). Process for producing 2,3-diamino-6-methoxypyridine.
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PubChem. (n.d.). 4-Methoxypyridine. Retrieved from [Link]
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PubChem. (n.d.). 4-Chloro-3-methoxy-2-methylpyridine. Retrieved from [Link]
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PubChem. (n.d.). 4-Chloro-2-methoxypyridine. Retrieved from [Link]
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2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. (2025). RSC Advances, 15(1), 1-10. Retrieved from [Link]
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ChemUniverse. (n.d.). 2,3-DICHLORO-4-METHOXYPYRIDINE [Q01310]. Retrieved from [Link]
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The Chemistry Behind 2-Chloro-4-methoxypyridine: Properties and Synthetic Utility. (n.d.). Retrieved from [Link]
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Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (2014). Journal of the American Chemical Society, 136(18), 6542-6545. Retrieved from [Link]
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Design and synthesis of fused pyridine building blocks for automated library generation. (n.d.). Retrieved from [Link]
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Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. (2009). Organic Letters, 11(15), 3442-3445. Retrieved from [Link]
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Cross-Coupling Reactions of Nitroarenes. (2021). Accounts of Chemical Research, 54(15), 3145-3158. Retrieved from [Link]
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3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. (2021). Molecules, 26(21), 6496. Retrieved from [Link]
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Synthesis and Investigations of Building Blocks with Dibenzo[b,f]Oxepine for Use in Photopharmacology. (2021). Molecules, 26(20), 6197. Retrieved from [Link]
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